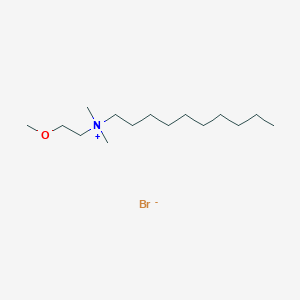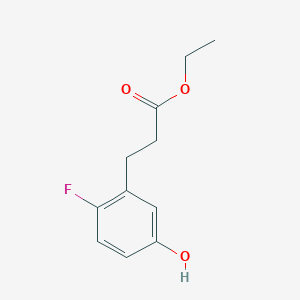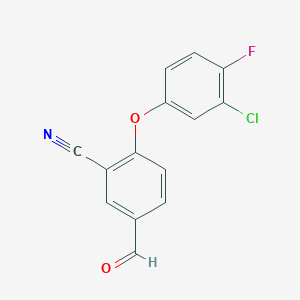
1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclobutyl group, a difluoromethoxy group, and a tributylstannanyl group attached to an indole core with a carbonitrile functional group. Its intricate structure makes it a subject of interest in various fields of scientific research and industrial applications .
準備方法
The synthesis of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction, typically using cyclobutene and a suitable catalyst.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is added through a nucleophilic substitution reaction using a difluoromethylating agent.
Incorporation of the Tributylstannanyl Group: The tributylstannanyl group is introduced via a Stille coupling reaction, which involves the reaction of an organotin compound with a halogenated indole derivative.
Formation of the Carbonitrile Group: The carbonitrile group is formed through a cyanation reaction, typically using a cyanating agent such as sodium cyanide or potassium cyanide.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反応の分析
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or tributylstannanyl groups are replaced by other functional groups.
Coupling Reactions: The tributylstannanyl group allows the compound to participate in Stille coupling reactions, forming new carbon-carbon bonds with various halogenated compounds.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired products .
科学的研究の応用
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various coupling and substitution reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.
Industry: In industrial applications, the compound is used in the development of advanced materials and chemical products, leveraging its unique chemical properties.
作用機序
The mechanism of action of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as :
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical and biological properties.
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carboxylic acid:
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-methyl ester: This compound features a methyl ester group, which influences its chemical behavior and interactions.
The uniqueness of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C26H38F2N2OSn |
|---|---|
分子量 |
551.3 g/mol |
IUPAC名 |
1-cyclobutyl-6-(difluoromethoxy)-2-tributylstannylindole-3-carbonitrile |
InChI |
InChI=1S/C14H11F2N2O.3C4H9.Sn/c15-14(16)19-11-4-5-12-9(7-17)8-18(13(12)6-11)10-2-1-3-10;3*1-3-4-2;/h4-6,10,14H,1-3H2;3*1,3-4H2,2H3; |
InChIキー |
CTHJMEGAMWPMNK-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C2=C(N1C3CCC3)C=C(C=C2)OC(F)F)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8485899.png)


![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)

